Methylamino-peg4-acid hydrochloride salt

Description

BenchChem offers high-quality Methylamino-peg4-acid hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylamino-peg4-acid hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

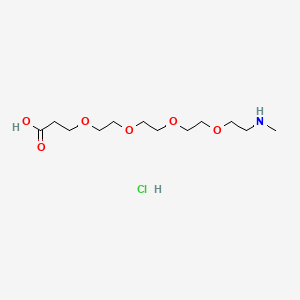

3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6.ClH/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15;/h13H,2-11H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUOZBNFKRXAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methylamino-PEG4-Acid Hydrochloride in Bioconjugation & PROTAC Design

Executive Summary

Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a specialized heterobifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1] Distinguished by its secondary amine (N-methyl) terminus and a hydrophilic polyethylene glycol (PEG) spacer, this molecule addresses critical solubility and pharmacokinetic challenges in drug development.

This guide details the structural properties, mechanistic advantages, and validated experimental protocols for utilizing Methylamino-PEG4-acid HCl in high-fidelity bioconjugation workflows.

Chemical Identity & Structural Analysis[1][2]

The efficacy of Methylamino-PEG4-acid stems from its tripartite architecture, designed to bridge biological ligands while modulating physicochemical properties.

| Parameter | Technical Specification |

| Chemical Name | Methylamino-PEG4-acid hydrochloride salt |

| CAS Number | 1283658-71-8 |

| Formula (Free Base) | |

| Formula (Salt) | |

| Molecular Weight | 279.33 g/mol (Free Base) / ~315.8 g/mol (HCl Salt) |

| Structure | |

| Solubility | High in Water, DMSO, DMF, Methanol |

| Acidity (pKa) | Amine: ~10.5 (protonated) | Acid: ~4.5 |

Structural Logic

-

N-Methyl Terminus (

): Unlike primary amines, the secondary methylamine reduces the risk of unwanted side reactions (e.g., intramolecular cyclization) and often mimics the native structure of E3 ligase binders (e.g., VHL ligands), preserving binding affinity. Upon conjugation with an electrophile (e.g., NHS ester), it forms a tertiary amide , which is metabolically stable and conformationally distinct. -

PEG4 Spacer (

): The tetra-ethylene glycol chain provides a discrete distance (~16–20 Å) between the two conjugated moieties. This length is empirically favored in PROTAC design to enable the formation of a productive ternary complex between the target protein and E3 ligase without inducing steric clash. -

Terminal Carboxylic Acid: Provides a versatile handle for activation (via EDC/NHS or HATU) to couple with amine-containing payloads or ligands.

Mechanism of Action in Drug Development

The "PEG Effect" in PROTACs

Small molecule degraders often suffer from poor aqueous solubility and high lipophilicity (high LogP). Incorporating the PEG4 motif of Methylamino-PEG4-acid:

-

Enhances Solubility: The ether oxygens act as hydrogen bond acceptors, significantly lowering the LogP of the final conjugate.

-

Stealth Properties: Reduces non-specific binding to plasma proteins, potentially improving the pharmacokinetic (PK) profile.

Linkerology & Ternary Complexes

In PROTACs, the linker is not merely a connector; it is a thermodynamic driver.

-

Cooperativity: The flexibility of the PEG4 chain allows the E3 ligase and Target Protein to orient correctly for ubiquitin transfer.

-

Methylamino Specificity: Many VHL-recruiting ligands require a methylated amine for optimal binding. Using a primary amine linker could abrogate binding affinity. This linker provides the necessary methyl group pre-installed.

Experimental Protocols

Protocol A: Activation & Coupling (Acid Terminus)

Objective: Conjugate the carboxylic acid end of Methylamino-PEG4-acid to a primary amine-containing Ligand (Ligand-NH2).

Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)[4]

Methodology:

-

Preparation: Dissolve Methylamino-PEG4-acid HCl (1.0 eq) in anhydrous DMF under nitrogen.

-

Base Addition: Add DIPEA (3.0–4.0 eq). Note: Extra base is required to neutralize the HCl salt and activate the carboxylic acid.

-

Activation: Add HATU (1.1 eq) and stir at 0°C for 15 minutes. The solution should turn slightly yellow.

-

Coupling: Add the amine-bearing Ligand (1.0 eq) dissolved in DMF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over

.

Protocol B: Reacting the Methylamino Terminus

Objective: Conjugate the secondary amine end to an activated ester or alkyl halide.

Critical Consideration: The secondary amine is less nucleophilic than a primary amine but more nucleophilic than an amide. If the other end (Carboxylic acid) is unprotected, it must be protected (e.g., as a t-butyl ester) or the reaction must be performed in a way that favors amine reactivity (e.g., pH control). However, since this reagent is supplied as the Acid-HCl salt , it is typically used in a stepwise fashion where the Acid is coupled first (as in Protocol A), leaving the Methylamine free for the second step.

Step 2 (After Protocol A):

-

Substrate: The intermediate from Protocol A (Ligand-Linker-NHMe).

-

Electrophile: Activated E3 Ligand (e.g., VHL-Ligand-NHS ester).

-

Condition: Dissolve Intermediate in DMF; add DIPEA (2.0 eq). Add Electrophile (1.1 eq). React at RT for 4–16 hours.

Visualization: PROTAC Synthesis Workflow

The following diagram illustrates the logical flow of constructing a PROTAC using Methylamino-PEG4-acid, highlighting the sequential coupling strategy to ensure regioselectivity.

Figure 1: Sequential synthesis workflow ensuring correct orientation of the heterobifunctional linker.

Handling, Stability & Storage

The HCl salt form significantly improves the shelf-life of the reagent compared to the free amino acid, but strict protocols must be followed to prevent hydrolysis or degradation.

-

Hygroscopicity: The salt is hygroscopic. Absorption of atmospheric water will lead to hydrolysis of the ester (if modified) or difficulty in accurate weighing.

-

Protocol: Allow the vial to equilibrate to room temperature before opening.[5] Handle in a desiccated glove box if possible.

-

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solution Stability:

-

Stable in DMSO/DMF for <24 hours at RT.

-

Avoid protic solvents (Water/Methanol) for long-term storage of stock solutions to prevent potential esterification or degradation if trace acid catalysts are present.

-

References

-

AxisPharm. (n.d.). PEG Methylamine Linkers for Bioconjugation. Retrieved from [Link]

Sources

Solvation Dynamics and Practical Solubility of Methylamino-PEG4-acid Hydrochloride in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Role of Solvation in Bioconjugation

As an application scientist bridging the gap between molecular design and scalable synthesis, I frequently encounter bioconjugation failures that trace back to a single, overlooked parameter: solvation thermodynamics .

Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. It features a reactive secondary amine (protected as an HCl salt), a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid[2]. While the PEG backbone is known to improve the solubility of hydrophobic drugs in both aqueous and organic media[3], the presence of the hydrochloride salt fundamentally alters the molecule's dissolution profile in organic solvents. Understanding these distinct structural domains is critical for optimizing coupling efficiencies and preventing precipitation during late-stage synthesis.

Structural Anatomy and Thermodynamic Causality

The solubility of Methylamino-PEG4-acid HCl is not uniform across organic solvents; it is dictated by the thermodynamic competition between the solvent's ability to solvate the molecule and the lattice energy of the solid state.

A common pitfall in linker chemistry is conflating the solubility of protected PEG-amines (e.g., t-Boc-N-methyl-PEG4-acid) with their deprotected hydrochloride salts[4]. While a t-Boc derivative exhibits high solubility in moderately polar solvents like ethyl acetate due to the bulky, lipophilic protecting group, the deprotected Methylamino-PEG4-acid HCl salt possesses a rigid ionic lattice. This lattice imposes a high thermodynamic penalty for dissolution in low-dielectric solvents.

-

Methylammonium Chloride Core: This ionic domain requires solvents with high dielectric constants (ε) or strong hydrogen-bond accepting capabilities to disrupt the ion-pairing.

-

PEG4 Backbone: The repeating ether oxygens act as flexible hydrogen-bond acceptors, enhancing miscibility in chlorinated and polar aprotic solvents[3].

-

Carboxylic Acid Terminus: Acts as both a hydrogen-bond donor and acceptor, heavily influencing solubility in protic solvents[5].

Quantitative Solubility Profiles

To facilitate rapid solvent selection, the table below synthesizes the predicted and empirical solubility profiles of Methylamino-PEG4-acid HCl across various solvent classes.

| Solvent | Class | Dielectric Constant (ε) | Solubility Profile | Solvation Mechanism & Practical Notes |

| Water | Aqueous | 80.1 | >100 mg/mL | Complete dissociation of HCl salt; H-bonding with PEG oxygen atoms[5]. |

| DMSO | Polar Aprotic | 46.7 | >50 mg/mL | Strong ion-dipole interactions solvate the cation; excellent for stock solutions[5]. |

| DMF | Polar Aprotic | 36.7 | >50 mg/mL | Optimal for bioconjugation; fully solvates the linker without degrading activated esters. |

| Methanol | Polar Protic | 32.7 | >50 mg/mL | H-bond donor/acceptor heavily solvates the HCl salt; unsuitable for active ester coupling. |

| DCM | Chlorinated | 9.1 | 10 - 25 mg/mL | PEG chain coordinates with DCM, but the ionic HCl lattice limits absolute solubility. |

| Ethyl Acetate | Polar Aprotic | 6.0 | <1 mg/mL | Insufficient polarity to overcome the lattice energy of the hydrochloride salt. |

| Hexane | Non-polar | 1.9 | Insoluble | Complete lack of ion-dipole or H-bonding capabilities. |

Experimental Methodology: Thermodynamic Solubility Profiling

Relying on visual dissolution (kinetic solubility) often leads to supersaturated, metastable solutions that precipitate upon the addition of coupling reagents. To establish true thermodynamic solubility, the following self-validating shake-flask protocol must be employed.

Step-by-Step Protocol

-

Solid Dispensing: Accurately weigh 50.0 mg of Methylamino-PEG4-acid HCl into a 2 mL borosilicate glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent (e.g., DMF or DCM).

-

Isothermal Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker at exactly 25.0°C for 24 hours. Causality: Temperature control is critical as solubility is an enthalpy-driven thermodynamic parameter.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet any undissolved solid lattice.

-

Self-Validation Check: Extract a 10 µL aliquot at 24 hours and a second aliquot at 48 hours. System Rule: If the concentration variance between the 24h and 48h time points exceeds 5%, thermodynamic equilibrium has not been reached, and incubation must be extended.

-

Quantification: Dilute the supernatant in a compatible mobile phase and quantify via HPLC-UV (using a pre-established calibration curve) or LC-MS.

Caption: Experimental workflow for determining thermodynamic solubility.

Strategic Solvent Selection in Bioconjugation Workflows

The choice of solvent directly impacts the kinetics and yield of amide coupling reactions involving Methylamino-PEG4-acid HCl[6]. Because the molecule contains both a secondary amine and a carboxylic acid, it is frequently used in sequential coupling strategies.

-

HATU/DIPEA Couplings: Polar aprotic solvents like DMF or DMSO are mandatory. The high dielectric constant ensures the HCl salt is fully solvated, allowing the DIPEA (base) to efficiently deprotonate the methylamine for nucleophilic attack.

-

EDC/NHS Couplings: While DMF is still preferred, DCM can be utilized if the concentration of the linker is kept below 15 mg/mL. The PEG4 chain provides just enough solvation in chlorinated environments to keep the molecule in solution[4], though precipitation may occur if the reaction is cooled below 0°C.

Caption: Logical decision tree for solvent selection in bioconjugation workflows.

Conclusion

The successful integration of Methylamino-PEG4-acid HCl into complex synthetic pipelines requires a rigorous understanding of its solvation thermodynamics. By recognizing the restrictive nature of its hydrochloride lattice and leveraging the solubilizing power of its PEG4 backbone, researchers can rationally select solvents that maximize both thermodynamic solubility and coupling efficiency. Always employ self-validating analytical protocols to confirm solubility limits prior to scaling up high-value bioconjugation reactions.

References

-

AxisPharm. "PEG Methylamine, MeNH-PEG - ADC Linkers". AxisPharm Product Guide. Available at:[Link]

Sources

- 1. Methylamino-PEG4-acid HCl salt, 1283658-71-8 | BroadPharm [broadpharm.com]

- 2. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]

- 3. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methylamino-PEG4-acid | 1283658-71-8 [chemicalbook.com]

- 6. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]

Methylamino-PEG4-Acid HCl: A Strategic Linker for PROTACs and Bioconjugation

An In-Depth Technical Guide to Methylamino-PEG4-Acid HCl

Executive Summary

Methylamino-PEG4-acid HCl is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugates. Characterized by a secondary amine (methylamino) at one terminus and a carboxylic acid at the other, separated by a hydrophilic PEG4 spacer, this linker offers a unique balance of reactivity and physicochemical modulation.

Unlike standard primary amine linkers, the N-methyl group on the amine terminus reduces nucleophilicity slightly but prevents uncontrolled cross-linking and provides a specific handle for constructing tertiary amines—a common motif in drug design. The PEG4 spacer (15 atoms) provides critical solubility enhancement and spatial flexibility, minimizing steric hindrance between connected ligands.

Physicochemical Profile

The following data characterizes the specific "PEG4" variant defined by the formula

Core Identity

| Property | Specification |

| Common Name | Methylamino-PEG4-acid HCl |

| IUPAC Name | 15-(Methylamino)-4,7,10,13-tetraoxapentadecanoic acid hydrochloride |

| Alternative Name | 3-(2-(2-(2-(2-(Methylamino)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid HCl |

| CAS Registry Number | 1283658-71-8 |

| Molecular Formula | |

| Molecular Weight | 279.33 Da (Free Base); ~315.79 Da (HCl Salt) |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid (hygroscopic) |

Chemical Structure Visualization

The structure consists of a methylamino group, a tetraethylene glycol (PEG4) core, and a propionic acid tail.

Figure 1: Structural connectivity of Methylamino-PEG4-acid. The central PEG spacer ensures water solubility, while the distinct termini allow orthogonal conjugation.

Synthetic Utility & Mechanism

The "Secondary Amine" Advantage

In PROTAC design, the choice of a methylamino group over a primary amine is deliberate.

-

Prevention of Lactamization: Primary amines at the end of PEG-acid chains can sometimes cyclize with the terminal acid, forming macrocycles. The secondary methylamine reduces this risk due to steric bulk.

-

Tertiary Amine Formation: Many E3 ligase ligands (e.g., VHL ligands) or target protein ligands require a tertiary amine attachment point. The pre-installed methyl group simplifies the synthesis, requiring only a single alkylation or reductive amination step to complete the ligand structure.

The PEG4 Spacer Effect

The tetraethylene glycol chain provides a specific length (~15-18 Å extended) that is often optimal for PROTAC ternary complex formation. It is sufficiently long to span the gap between the E3 ligase and the target protein but short enough to maintain cooperative binding. Furthermore, the amphiphilic nature of PEG improves the "druggability" of the final chimera by masking the hydrophobicity of the two warheads.

Experimental Protocols

Solubility & Handling

-

Solubility: Highly soluble in water, DMSO, DMF, and Methanol. Moderately soluble in Dichloromethane (DCM).

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

General Activation Workflow (Amide Coupling)

This protocol describes the coupling of the carboxylic acid terminus to a primary amine-containing ligand (Ligand-NH2).

Reagents:

-

Methylamino-PEG4-acid HCl (1.0 equiv)

-

NHS (N-Hydroxysuccinimide) (1.5 equiv) or HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMSO[2]

Step-by-Step Procedure:

-

Activation: Dissolve Methylamino-PEG4-acid HCl in anhydrous DMF. Add DIPEA to neutralize the HCl salt.

-

Ester Formation: Add EDC and NHS (or HATU).[2] Stir at Room Temperature (RT) for 30 minutes to generate the activated ester.

-

Conjugation: Add the amine-containing ligand (Ligand-NH2) to the reaction mixture.

-

Reaction: Stir at RT for 2–12 hours. Monitor via LC-MS (Target Mass = Ligand MW + 279.33 - 18.02).

-

Purification: Dilute with water/acetonitrile and purify via preparative HPLC (C18 column).

-

Product: The result is Methylamino-PEG4-Amide-Ligand . The methylamino group remains available for the second conjugation step (e.g., reaction with an activated ester or alkyl halide of the second ligand).

Bioconjugation Logic Diagram

Figure 2: Sequential conjugation workflow for PROTAC synthesis. The acid terminus is typically coupled first to avoid competing reactions with the secondary amine.

Quality Control & Characterization

To ensure scientific integrity, the identity of Methylamino-PEG4-acid HCl must be validated before use.

-

1H NMR (DMSO-d6):

- ~2.5 ppm: Singlet (N-CH3).

- ~2.4 ppm: Triplet (-CH2-COOH).

- ~3.5–3.6 ppm: Multiplet (PEG backbone protons, -OCH2CH2O-).

- ~12.0 ppm: Broad singlet (COOH, exchangeable).

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 280.34.

-

Note: In ESI, the methylamino group protonates easily.

-

Applications in Drug Design

PROTAC Linker Design

The "linkerology" of PROTACs is critical. Methylamino-PEG4-acid is frequently used to connect:

-

VHL Ligands: The terminal carboxylic acid can be coupled to the terminal amine of VHL ligands (like VH032 derivatives).

-

Cereblon (CRBN) Ligands: The methylamino group can be reacted with Thalidomide derivatives containing alkyl halides.

Surface Modification

The carboxylic acid can be activated to bind to amine-coated nanoparticles (e.g., gold, silica), presenting the methylamino group on the surface for further functionalization or to impart a slight positive charge at physiological pH.

References

-

BroadPharm. Methylamino-PEG4-acid HCl salt Product Data. Retrieved from .

-

BenchChem. Technical Guide to PEG Linkers in Drug Development. Retrieved from .

-

PubChem. Compound Summary: Amino-PEG4-acid derivatives. National Library of Medicine. Retrieved from .

-

AxisPharm. PEG Methylamine Linkers for ADC and PROTAC. Retrieved from .

- An, S., et al. (2018). "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs." EBioMedicine, 36, 553-562.

Sources

The Strategic Role of Methylamino-PEG4-Acid in Heterobifunctional Linker Design: Optimizing Permeability and Efficacy in Targeted Therapeutics

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a critical pharmacokinetic determinant. Methylamino-PEG4-acid (CAS: 1283658-71-8) has emerged as a highly specialized heterobifunctional building block[1]. By combining a hydrophilic polyethylene glycol (PEG) backbone with a secondary amine (

This technical guide deconstructs the physicochemical rationale behind

Physicochemical Rationale: The " -Methyl" Advantage

The design of PROTACs requires connecting an E3 ligase-recruiting ligand to a target protein ligand. The resulting chimeric molecules typically possess a molecular weight exceeding 800 Da and a high Polar Surface Area (PSA), historically leading to poor passive membrane permeability.

Overcoming the Hydrogen Bond Donor (HBD) Penalty

Passive cell permeability is severely hindered by solvent-exposed hydrogen bond donors (HBDs), particularly amides[2]. During membrane transit, the energetic penalty for desolvating an HBD is substantial.

-

Primary Amines: Conjugating a standard amino-PEG-acid yields a secondary amide, retaining one HBD.

-

Secondary Amines (Methylamino): Conjugating Methylamino-PEG4-acid yields a tertiary amide (or a tertiary amine via Nucleophilic Aromatic Substitution,

). This strategic

Conformational Shielding and Lipophilic Permeability Efficiency (LPE)

Beyond simple HBD reduction, the formation of a tertiary amide alters the rotational energy barriers of the linker. Tertiary amides readily adopt cis/trans conformations that facilitate intramolecular folding. This folding allows the ether oxygens of the PEG4 chain to form Intramolecular Hydrogen Bonds (IMHBs) with other polar groups on the warhead, effectively shielding the molecule's 3D polar surface area from the lipophilic membrane environment[3][4].

Conversely, purely alkyl linkers lacking these ether oxygens fail to form IMHBs and exhibit significantly lower Lipophilic Permeability Efficiency (LPE) and aqueous solubility[5]. The PEG4 length provides the optimal balance: sufficient flexibility to form the ternary complex without the excessive entropic penalty of longer PEG chains[6].

Caption: Logical flow of PROTAC ternary complex formation highlighting the HBD-free linker attachment.

Quantitative Data: Linker Comparison

To illustrate the causality between linker structure and physicochemical properties, the following table summarizes the impact of

Table 1: Comparative Physicochemical Impact of Linker Variations

| Linker Type | Linker HBD Contribution | Relative Passive Permeability (PAMPA) | Aqueous Solubility | Lipophilic Permeability Efficiency (LPE) |

| Amino-PEG4-acid | 1 (Secondary Amide) | Baseline (1x) | High | Moderate |

| Methylamino-PEG4-acid | 0 (Tertiary Amide) | High (2.5x to 5x increase) | High | High |

| Amino-Alkyl-acid (C12) | 1 (Secondary Amide) | Very Low (~0.1x) | Poor | Low (No IMHB potential) |

| Methylamino-PEG6-acid | 0 (Tertiary Amide) | Moderate (1.5x) | Very High | Moderate (Higher entropic penalty) |

Data synthesized from structure-permeability relationship studies on VH032-based and TG2-targeted PROTACs[3][5][7].

Experimental Methodology: Self-Validating Bioconjugation Protocol

The secondary amine of Methylamino-PEG4-acid is sterically hindered compared to a primary amine. Standard EDC/NHS coupling is often inefficient for the

Phase 1: Coupling of the Secondary Amine

Objective: Conjugate the

-

Preparation: Dissolve 1.0 eq of the halogenated targeting ligand and 1.2 eq of Methylamino-PEG4-acid in anhydrous isopropanol or DMF.

-

Base Addition: Add 3.0 eq of

-Diisopropylethylamine (DIPEA). The basic environment neutralizes the HCl salt of the linker and drives the nucleophilic attack. -

Reaction: Stir at 80°C under nitrogen for 12–24 hours.

-

In-Process Control (IPC) & Validation: Quench a 1 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS. Self-Validation: The reaction is complete when the starting halogenated mass disappears, replaced by the product mass (M + linker - HCl). The absence of primary amine side-reactions confirms the chemoselectivity of the

-methyl group.

Phase 2: Carboxylic Acid Activation and E3 Ligand Coupling

Objective: Conjugate the terminal carboxylic acid of the intermediate to the primary amine of an E3 ligase ligand (e.g., a VHL or CRBN binder).

-

Activation: Dissolve the purified intermediate from Phase 1 (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

-

Causality: HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, preventing premature hydrolysis and ensuring rapid coupling.

-

-

Validation of Activation: Self-Validation: React a 2 µL aliquot with excess benzylamine. LC-MS should show >95% conversion to the benzylamide, proving the acid is fully activated.

-

Coupling: Add 1.1 eq of the E3 ligase ligand (containing a free primary amine). Stir at room temperature for 2 hours.

-

Purification: Purify the final PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final product.

Caption: Step-by-step bioconjugation workflow featuring critical self-validating In-Process Controls (IPCs).

Conclusion

The integration of Methylamino-PEG4-acid into heterobifunctional linker design represents a paradigm shift from empirical screening to rational pharmacokinetic engineering. By strategically utilizing an

References

-

Abeje, Y. E., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". ACS Publications. URL:[Link]

-

Cantrill, C., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". Semantic Scholar. URL:[Link]

-

Atilaw, Y., et al. "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs". ACS Medicinal Chemistry Letters. URL:[Link]

-

Arnold, M., et al. "Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2)". Journal of Medicinal Chemistry. URL:[Link]

-

National Institutes of Health. "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs (PMC)". NIH PubMed Central. URL:[Link]

Sources

- 1. Methylamino-PEG4-acid HCl salt, 1283658-71-8 | BroadPharm [broadpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Stability of Methylamino-PEG4-Acid Hydrochloride Salt in Aqueous Solution

Executive Summary

Methylamino-PEG4-acid hydrochloride (CAS: 2100306-68-9 / 68960-97-4 analogs) is a high-value heterobifunctional linker utilized critically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1] Its structural integrity directly dictates the yield and purity of downstream bioconjugation reactions.

This guide provides a rigorous analysis of its stability profile in aqueous media.[1] While the polyethylene glycol (PEG) backbone exhibits robust hydrolytic stability, the secondary amine (methylamino) and terminal carboxylic acid moieties present specific pH-dependent reactivities.[1][2] The hydrochloride salt form is engineered to maximize solid-state stability; however, once reconstituted in aqueous solution, the molecule’s fate is governed by pH, ionic strength, and oxidative potential.

Chemical Architecture & Stability Fundamentals

To understand stability, we must first dissect the molecule's functional zones. The hydrochloride salt serves as a "proton lock," stabilizing the reactive amine during storage.

Structural Components[1][2][3]

-

Methylamino Group (

): A secondary amine.[1][2] In the HCl salt form, it exists as the ammonium cation ( -

PEG4 Spacer (

): A hydrophilic tether providing solubility and flexibility.[1] chemically inert to hydrolysis under standard laboratory conditions.[1] -

Carboxylic Acid (

): The conjugation handle for primary amines.[1][2][3] It is stable to hydrolysis but susceptible to pH-dependent deprotonation (

The Role of the Hydrochloride Salt

In the solid state, the HCl salt prevents the "self-reaction" or oxidation of the amine. Upon dissolution in water, the salt dissociates:

Aqueous Stability Profile[1]

pH-Dependent Stability Matrix

The stability of Methylamino-PEG4-acid in solution is non-linear and heavily dependent on pH.[1][2]

| pH Condition | Dominant Species | Stability Status | Primary Degradation Risk |

| Acidic (pH < 5) | High | Minimal.[1][2] Ammonium form resists oxidation.[1] | |

| Neutral (pH 6-7.5) | Equilibrium Mix | Moderate | Slow oxidation of amine; microbial growth in PEG.[1] |

| Basic (pH > 8) | Low (Reactive) | Oxidation (N-oxide formation); Nucleophilic attack on electrophilic impurities.[1][2] |

Degradation Pathways

While the ether linkages in the PEG chain are robust, the secondary amine is the "weak link" in aqueous solution if the pH rises.

-

Oxidative Dealkylation: In the presence of dissolved oxygen and transition metals (trace impurities), the deprotonated secondary amine can undergo oxidation to an imine, followed by hydrolysis to an aldehyde and primary amine.

-

Microbial Degradation: Aqueous PEG solutions are prone to bacterial growth if stored at room temperature without preservatives, leading to backbone cleavage.[1]

Visualizing the Stability Logic

The following diagram illustrates the chemical fate of the molecule across different pH environments.

Figure 1: pH-dependent speciation and degradation risks of Methylamino-PEG4-acid.

Experimental Protocols: Handling & Storage

To maintain scientific integrity and reproducibility, strictly adhere to these protocols.

Stock Solution Preparation (Self-Validating)

Objective: Prepare a stable 100 mM stock solution.

-

Solvent Choice: Use Deoxygenated Water (sparged with

or Ar for 15 mins) or anhydrous DMSO.[1] Rationale: Removing oxygen mitigates the oxidative risk to the secondary amine. -

Dissolution:

-

Storage: Aliquot immediately into single-use amber vials. Flash freeze in liquid nitrogen if possible, or store at -20°C or -80°C.

Stability Testing Workflow (HPLC-ELSD/CAD)

Since PEG linkers lack strong UV chromophores, standard UV-Vis (254 nm) is insufficient.[1][2] Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1]

Figure 2: Recommended analytical workflow for verifying linker integrity.

Critical Recommendations for Bioconjugation

When using Methylamino-PEG4-acid in synthesis:

-

"Just-in-Time" Activation: Do not store the activated ester (NHS-ester) of this molecule in aqueous solution.[1] Activate the carboxylic acid immediately before conjugation.[1]

-

Buffering: When adjusting pH to neutral/basic for conjugation (e.g., reacting the acid end), ensure the methylamino group is either protected or that the reaction time is minimized to prevent side reactions.

-

Salt Stoichiometry: Remember the HCl salt contributes chloride ions.[1] In silver-mediated reactions or sensitive catalysis, remove Cl- via ion exchange if necessary.[1]

References

-

BroadPharm. Methylamino-PEG4-acid HCl salt Product Data. Retrieved from

-

MedChemExpress. Methylamino-PEG3-acid Technical Data Sheet. Retrieved from

-

Harris, J. M. (Ed.).[1] (2013).[1] Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications.[1][2][5][6] Springer Science & Business Media.[1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 18: PEGylation and Synthetic Polymer Modification).

-

BenchChem. Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid. Retrieved from

Sources

Methylamino-peg4-acid hydrochloride salt MSDS and safety data

This guide provides an in-depth technical analysis of Methylamino-PEG4-acid hydrochloride salt , a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Handling, Safety, and Bioconjugation Protocols

Executive Summary & Chemical Identity

Methylamino-PEG4-acid hydrochloride is a high-purity, heterobifunctional linker featuring a secondary amine (methylamino) and a carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer.

Its specific architecture addresses two major challenges in drug development:

-

Solubility: The hydrophilic PEG spacer masks the hydrophobicity of connected warheads.

-

Conformational Flexibility: The secondary amine reduces hydrogen bond donation compared to primary amines, often improving the cell permeability of the final chimera (e.g., PROTACs).

Chemical Specifications

| Property | Specification |

| Systematic Name | 15-(Methylamino)-4,7,10,13-tetraoxapentadecanoic acid hydrochloride |

| Common Name | Methylamino-PEG4-acid HCl |

| CAS Number | 1283658-71-8 (Free acid reference); Salt forms often share CAS in catalogs |

| Formula (Free Acid) | C₁₂H₂₅NO₆ |

| Formula (HCl Salt) | C₁₂H₂₅NO₆[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |

| Molecular Weight | 279.33 g/mol (Free Acid) / 315.79 g/mol (HCl Salt) |

| Appearance | Viscous colorless oil or low-melting waxy solid (Hygroscopic) |

| Solubility | Soluble in Water, DMSO, DMF, Methanol |

Critical Note on Stoichiometry: Many vendors list the Molecular Weight (MW) of the free acid (279.33) on the label even if the product is the hydrochloride salt. Always verify the specific batch Certificate of Analysis (CoA) to determine if you must account for the HCl mass (approx. +36.5 Da) when calculating molar equivalents.

Safety Data Sheet (SDS) & Hazard Assessment

Based on GHS Classification standards for amino-acid PEG derivatives.

Hazard Classification

This compound is classified as a Skin and Eye Irritant .[13][14] While PEG derivatives are generally low-toxicity, the free amine and acidic moieties, combined with the hydrochloride counterion, necessitate strict handling precautions.

-

Signal Word: WARNING

-

H335: May cause respiratory irritation (if aerosolized).

Handling & Storage Protocol

The compound is hygroscopic and sensitive to oxidation over long periods.

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon).

-

Desiccation: Keep tightly sealed with desiccant packs.

-

Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation from degrading the active esters (if modified later) or introducing water that complicates anhydrous coupling reactions.

Emergency Response Decision Tree

Figure 1: Emergency response logic for Methylamino-PEG4-acid HCl exposure.

Technical Application: Bioconjugation Logic

The "Zwitterion" Challenge

Methylamino-PEG4-acid contains both a nucleophile (secondary amine) and an electrophile precursor (carboxylic acid).

-

Risk: If you activate the carboxylic acid (e.g., using EDC/NHS) while the amine is unprotected, the molecules will react with each other (head-to-tail), resulting in unwanted polymerization .

-

Solution: Use a Sequential Conjugation Strategy .

Strategic Workflow

-

Step A (Amine Coupling): React the methylamino group with an activated ester (e.g., NHS-ester) of your Ligand A. The carboxylic acid remains unreactive under these conditions.

-

Step B (Acid Activation): Once Ligand A is attached, the amine is converted to a stable amide. Now, activate the terminal carboxylic acid to couple with Ligand B (containing an amine).

Experimental Protocol: Sequential Synthesis

Objective: Synthesize a PROTAC intermediate by linking a Ligand-NHS ester to the Methylamino-PEG4-acid.

Materials

-

Methylamino-PEG4-acid HCl (1.0 eq)[4]

-

Ligand-NHS Ester (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Crucial for neutralizing the HCl salt.

-

Anhydrous DMF or DMSO

-

HATU/EDC (For Step 2 only)

Step-by-Step Methodology

Phase 1: N-Methyl Amide Formation

-

Preparation: Dissolve Methylamino-PEG4-acid HCl in anhydrous DMF (Concentration ~50-100 mM).

-

Neutralization: Add DIPEA (2.0 eq relative to linker).

-

Why? The amine is supplied as a hydrochloride salt (-NH₂⁺CH₃ Cl⁻). It is non-nucleophilic in this state.[17] DIPEA liberates the free base (-NHCH₃).

-

-

Coupling: Add the Ligand-NHS ester (1.1 eq) dissolved in DMF.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

-

Monitoring: Monitor by LC-MS.[8] Look for the disappearance of the linker mass (279.3 Da) and appearance of [Ligand-Linker-COOH] mass.

-

-

Work-up:

-

If the product is hydrophobic: Dilute with water, extract with Ethyl Acetate.

-

If hydrophilic: Direct purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Phase 2: Carboxylic Acid Activation (Post-Purification)

Only proceed after Phase 1 is complete and the amine is capped.

-

Dissolve the [Ligand-Linker-COOH] intermediate in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Add the second amine-containing partner (Ligand B).

-

Stir 1–16 hours at RT.

Bioconjugation Pathway Diagram

Figure 2: Sequential conjugation workflow preventing self-polymerization.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete neutralization of HCl salt. | Ensure DIPEA is >2 equivalents relative to the linker. The amine must be deprotonated to react. |

| Polymerization | Added EDC/HATU before capping the amine. | Never add coupling agents to the bare linker. Always react the amine end first, or use a Boc-protected version if acid coupling must be first. |

| Hygroscopicity | Water contamination in DMF/DMSO. | Use anhydrous solvents (stored over molecular sieves). Water hydrolyzes NHS esters rapidly. |

| NMR Confusion | Missing peaks. | PEG protons (3.5-3.7 ppm) can overlap. The N-Methyl singlet (~2.4 ppm) is a diagnostic handle; it shifts significantly upon amidation. |

References

-

BroadPharm. Methylamino-PEG4-acid HCl salt Product Specifications and Protocols. Retrieved from BroadPharm Catalog. Link

-

MedChemExpress (MCE). Methylamino-PEG4-acid Chemical Structure and Biological Activity.Link

-

AxisPharm. PEG Linker Technologies: Handling and Storage of PEG Derivatives.Link

-

Fisher Scientific. Safety Data Sheet: Methylamine Hydrochloride (Analogous Hazard Data).Link

-

Burke, T. R., et al. (2017). Design and Synthesis of PROTACs: Optimization of Linker Length and Composition. Journal of Medicinal Chemistry. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]

- 5. Methylamino-PEG4-acid 1283658-71-8 | MCE [medchemexpress.cn]

- 6. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]

- 7. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. polysciences.com [polysciences.com]

- 11. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.se [fishersci.se]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Methylamino-PEG1-acid HCl|MSDS [dcchemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Optimizing Hydrophilicity in Drug Design: The Strategic Advantage of Discrete PEG4 Spacers

Topic: Hydrophilicity benefits of PEG4 spacers in drug development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of bioconjugation and small molecule drug design, solubility remains a rate-limiting barrier. Hydrophobic payloads—whether cytotoxic warheads in Antibody-Drug Conjugates (ADCs) or ligands in Proteolysis-Targeting Chimeras (PROTACs)—often induce aggregation, poor pharmacokinetics (PK), and off-target toxicity. The discrete PEG4 (Polyethylene Glycol, n=4) spacer has emerged as a critical "Goldilocks" solution. Unlike hydrophobic alkyl spacers or polydisperse high-molecular-weight PEGs, the discrete PEG4 motif provides a precise, monodisperse molecular bridge that enhances hydrophilicity through a defined hydration shell without introducing the steric bulk or heterogeneity associated with longer polymers.[1] This guide analyzes the physicochemical mechanisms of PEG4, its application in stabilizing ternary complexes, and provides validated protocols for its integration.

The Physicochemical Mechanism: Why PEG4?

The Hydration Shell Effect

The primary advantage of a PEG4 spacer over a standard alkyl (hydrocarbon) spacer is its ability to recruit water molecules. Each ethylene oxide unit (

-

Mechanism: The ether oxygen atoms possess two lone pairs of electrons, enabling hydrogen bonding with water molecules in the solvent.

-

Result: A PEG4 spacer recruits approximately 2-3 water molecules per ethylene oxide unit. This creates a "hydration shell" or water-cloud around the linker.

-

Impact: This hydration shell effectively masks the hydrophobicity of adjacent molecules (e.g., a biotin tag or a cytotoxic drug), preventing the hydrophobic collapse that drives protein aggregation.

Monodispersity vs. Polydispersity

Historically, PEGylation utilized polydisperse polymers (e.g., PEG 5kDa), which exist as a Gaussian distribution of chain lengths.[2] This heterogeneity complicates regulatory characterization (CMC) and reproducibility.

-

Discrete PEG4 (dPEG®): Is a single molecular entity (MW ~176 Da for the chain itself).

-

Benefit: It simplifies mass spectrometry analysis, ensures batch-to-batch consistency, and provides a defined distance (~14 Å or 1.4 nm) between conjugated moieties, which is critical for Structure-Activity Relationship (SAR) studies in PROTACs.

Visualization: Solvation Dynamics

The following diagram illustrates the structural difference in solvation between a hydrophobic alkyl spacer and a hydrophilic PEG4 spacer.

Figure 1: Comparative solvation dynamics. The PEG4 spacer actively recruits water molecules via hydrogen bonding, creating a shielding effect that alkyl spacers lack.

Strategic Applications in Drug Development

PROTACs: The Ternary Complex Stabilizer

In PROTAC design, the linker is not a passive connector; it determines the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).

-

The Challenge: If the linker is too short, steric clashes prevent complex formation. If too long, the entropic penalty of bringing two proteins together is too high.

-

The PEG4 Advantage: PEG4 provides a length of ~14 Å. This is often the "sweet spot" for spanning the gap between the E3 ligase binding pocket (e.g., Cereblon) and the Target Protein (e.g., BRD4) without inducing "linker collapse."

-

Solubility: PROTACs are notoriously large (MW > 800 Da) and lipophilic (high cLogP). Replacing an alkyl chain with PEG4 lowers the cLogP, improving oral bioavailability and cell permeability.

Antibody-Drug Conjugates (ADCs)

Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) can cause the antibody itself to aggregate or precipitate before reaching the target.

-

Application: Using a PEG4 spacer in the linker-drug complex (e.g., NHS-PEG4-Val-Cit-PAB-Payload) shields the hydrophobic payload.

-

Outcome: This maintains the antibody's colloidal stability in aqueous formulation and reduces clearance rates by the Reticuloendothelial System (RES).

Comparative Data Analysis

The following table synthesizes physicochemical differences between common spacer types used in bioconjugation.

| Feature | Alkyl Spacer (LC/C6) | Discrete PEG4 | Polydisperse PEG (2kDa) |

| Water Solubility | Low (Hydrophobic) | High (Hydrophilic) | High |

| Molecular Weight | Defined (~113 Da) | Defined (~176 Da) | Average (Gaussian Dist.) |

| Aggregation Risk | High | Low | Low |

| Immunogenicity | Moderate | Low (Non-immunogenic) | Low |

| Steric Hindrance | Low | Low/Moderate | High (Shielding effect) |

| Characterization | Simple (MS) | Simple (MS) | Complex (MALDI broad peak) |

| Primary Use Case | Simple crosslinking | ADCs, PROTACs, Biotinylation | Half-life extension |

Experimental Protocol: NHS-PEG4-Biotinylation

A self-validating workflow for increasing the solubility of a target protein.

Objective: Label a primary amine-containing protein (Antibody/Antigen) with Biotin using a PEG4 spacer to prevent aggregation.

Reagents Required[3][4][5][6]

-

Target Protein: 1–10 mg/mL in PBS (pH 7.4). Note: Must be free of Tris or Glycine.

-

Reagent: EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher or equivalent).

-

Solvent: Anhydrous DMSO or DMF.

-

Desalting Column: Zeba™ Spin Desalting Column (7K MWCO).

Step-by-Step Methodology

-

Calculations (The Causality Check):

-

Determine the molar excess.[1] For an IgG antibody (150 kDa), a 20-fold molar excess of NHS-PEG4-Biotin is standard.

-

Why? NHS esters hydrolyze rapidly in water (t1/2 ~20 mins at pH 7). Excess reagent ensures sufficient conjugation before hydrolysis depletes the active ester.

-

-

Reagent Preparation:

-

Dissolve NHS-PEG4-Biotin in DMSO to a concentration of 10 mM immediately before use.

-

Critical: Do not store NHS-esters in solution; moisture hydrolyzes the reactive group.

-

-

Conjugation Reaction:

-

Quenching & Purification:

-

Optional: Add 1M Tris (pH 8.0) to a final concentration of 50mM to quench unreacted NHS esters.

-

Apply the reaction mixture to a pre-equilibrated Desalting Column. Centrifuge to collect the flow-through.

-

Validation: The flow-through contains the purified, biotinylated protein. The small unreacted biotin remains in the column matrix.

-

-

Validation (HABA Assay):

-

Use a HABA/Avidin assay to quantify the moles of biotin per mole of protein (Target: 3–5 biotins per IgG).

-

Visualizing the PROTAC Workflow

The following diagram illustrates how the PEG4 linker facilitates the formation of the functional ternary complex essential for targeted protein degradation.

Figure 2: The PROTAC Ternary Complex. The PEG4 spacer allows the E3 Ligase and Target Protein to approximate without steric clash, facilitating Ubiquitin transfer.

Troubleshooting & Optimization

-

Issue: Low Solubility of Reagent. [5]

-

Cause: Using NHS-LC-Biotin (alkyl) instead of NHS-PEG4-Biotin.

-

Fix: Switch to PEG4 variants. Ensure organic solvent (DMSO/DMF) is anhydrous.

-

-

Issue: Precipitation during conjugation.

-

Issue: "Floppy" Linker in PROTACs.

-

Cause: PEG chain is too long (e.g., PEG8 or PEG12), causing high entropic cost.

-

Fix: Reduce length to PEG4 or PEG3 to rigidify the complex while maintaining solubility.

-

References

Sources

Engineering Bioconjugates and PROTACs: A Comparative Analysis of Primary vs. Secondary Amine PEG Linkers

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a polyethylene glycol (PEG) linker is a critical determinant of a molecule's pharmacokinetic and physicochemical profile. While primary amine linkers like Amino-PEG4-acid are standard for unhindered bioconjugation, the strategic use of secondary amine linkers like Methylamino-PEG4-acid offers profound advantages in optimizing beyond-Rule-of-5 (bRo5) molecules. This technical guide explores the mechanistic differences, structural causality, and tailored experimental protocols required to leverage these two distinct linker classes.

Mechanistic & Physicochemical Divergence

The fundamental distinction between Amino-PEG4-acid and Methylamino-PEG4-acid lies in the substitution of the terminal nitrogen, which dictates both its chemical reactivity and the properties of the resulting conjugate.

-

Primary Amines (Amino-PEG4-acid): Featuring an unhindered terminal

group, primary PEG amines typically exhibit a pKa in the range of 9.0–10.0. They act as highly efficient nucleophiles, reacting rapidly with activated esters to form standard secondary amides . Crucially, this secondary amide retains one Hydrogen Bond Donor (HBD).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Secondary Amines (Methylamino-PEG4-acid): The addition of an N-methyl group (

) introduces significant steric hindrance, which kinetically slows nucleophilic attack. However, upon successful conjugation, it forms a tertiary (N-methyl) amide . This structural shift completely eliminates the HBD from that specific linkage[1].

The Permeability Paradigm in PROTACs

PROTACs are large, heterobifunctional molecules that often struggle with passive cell permeability due to high topological polar surface area (TPSA) and excessive hydrogen bonding. The removal of a single HBD via an amide-to-N-methyl-amide substitution can drastically alter the molecule's desolvation energy. By utilizing Methylamino-PEG4-acid, chemists deliberately mask an HBD, thereby increasing the molecule's lipophilicity (ALog P) and significantly enhancing passive membrane permeability. This causality directly translates to higher intracellular concentrations and more potent target degradation[1].

Decision matrix for selecting primary vs. secondary amine PEG linkers based on permeability needs.

Data Presentation: Quantitative Comparison

The following table summarizes the physicochemical and operational differences between the two PEG linker classes.

| Feature | Amino-PEG4-acid | Methylamino-PEG4-acid |

| Terminal Functional Group | Primary Amine ( | Secondary Amine ( |

| Resulting Linkage | Secondary Amide | Tertiary (N-Methyl) Amide |

| HBD Count (Post-Coupling) | 1 | 0 |

| Steric Hindrance | Low | High |

| Nucleophilicity | High | Moderate (Sterically restricted) |

| Optimal Coupling Chemistry | EDC/NHS or Standard Carbodiimides | HATU/DIPEA (HOAt-active ester) |

| Primary Application Driver | High-yield, standard bioconjugation | Permeability optimization in bRo5 drugs |

Experimental Protocols: Self-Validating Workflows

The structural differences between these linkers necessitate divergent synthetic strategies. While primary amines readily react via standard carbodiimide chemistry, the steric hindrance of Methylamino-PEG4-acid requires highly reactive aminium-based coupling reagents like HATU[2].

Protocol A: HATU-Mediated Conjugation of Methylamino-PEG4-acid

Causality: Standard EDC/NHS activation is often insufficient for secondary amines. HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which accelerates the reaction by forming a highly reactive OAt-active ester capable of overcoming the steric barrier of the N-methyl group[2].

Step-by-Step Methodology:

-

Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (

). -

Base Addition: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15–30 minutes. Logic: This pre-activation step ensures the complete formation of the OAt-active ester before the hindered amine is introduced.

-

Coupling: Add Methylamino-PEG4-acid (1.1 eq) to the reaction mixture.

-

Incubation: Stir at room temperature for 2 to 18 hours. Monitor via LC-MS. Logic: The N-methyl group slows the reaction kinetics; extended times ensure maximum yield.

-

Work-up: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated

, and brine to remove excess HATU, HOAt, and DIPEA. Dry over

HATU-mediated coupling workflow designed to overcome steric hindrance in secondary amines.

Protocol B: EDC/NHS Conjugation of Amino-PEG4-acid

Causality: For unhindered primary amines, EDC/NHS is highly efficient and avoids the use of expensive, atom-heavy reagents like HATU. NHS stabilizes the unstable O-acylisourea intermediate formed by EDC, preventing premature hydrolysis[3].

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in an activation buffer (pH 4.7–6.0) or anhydrous DMF. Add EDC (1.5 eq) and NHS (1.2 eq).

-

Stabilization: Stir for 15–30 minutes at room temperature to form the stable NHS-ester intermediate.

-

Coupling: Add Amino-PEG4-acid (1.1 eq). If operating in aqueous conditions, adjust the pH to 7.5–8.5. Logic: The primary amine (pKa ~9.0) must be partially deprotonated to act as an effective nucleophile.

-

Incubation: Stir for 1–2 hours at room temperature.

-

Purification: Purify the resulting secondary amide conjugate via standard chromatography or dialysis (if conjugated to a biologic).

References

-

ACS Publications - Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available at:[Link]

Sources

Applications of Methylamino-peg4-acid in PROTAC discovery

Title: Optimizing PROTAC Permeability and Conformation: The Strategic Application of Methylamino-PEG4-Acid Linkers

Abstract This technical guide details the application of Methylamino-PEG4-acid (and its derivatives like Methylamino-PEG4-t-butyl ester) in the discovery of Proteolysis Targeting Chimeras (PROTACs). Unlike standard primary amine linkers, the methylamino motif introduces a secondary amine, forming a tertiary amide upon conjugation. This modification is a critical tool in "linkerology" for modulating physicochemical properties—specifically reducing hydrogen bond donor (HBD) count to enhance cell permeability and altering linker trajectory via cis/trans amide rotamerization. This guide provides a rationale for its use, a validated synthesis protocol, and a framework for interpreting Structure-Activity Relationship (SAR) data.

Part 1: The Chemical Rationale

In PROTAC design, the linker is not merely a passive connector; it determines solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3). The Methylamino-PEG4-acid linker represents a specific "gold standard" length (PEG4, ~16 atoms) with a functional twist: the N-methyl group.

Physicochemical Advantages

-

Permeability (The "Chameleon" Effect): High molecular weight and polarity often limit PROTAC oral bioavailability. Standard amide bonds (–NH–CO–) introduce Hydrogen Bond Donors (HBDs). By N-methylating the amine, the resulting tertiary amide removes an HBD. This reduction in polarity can significantly improve passive membrane permeability [1][2].

-

Solubility: The PEG4 backbone maintains high aqueous solubility, counteracting the lipophilicity of many warheads and E3 ligands (e.g., Thalidomide, VHL ligands).

-

Metabolic Stability: Tertiary amides are generally more resistant to enzymatic hydrolysis (proteolysis) compared to secondary amides, potentially extending the half-life of the PROTAC in plasma.

Conformational Bias

-

Vector Control: Secondary amides predominantly exist in the trans conformation. Tertiary amides (N-methylated) have a lower energy barrier between cis and trans rotamers, often existing as an equilibrium mixture. This alters the exit vector of the linker from the ligand, allowing the PROTAC to sample unique conformational space that rigid secondary amides cannot access. This is critical when "standard" linkers fail to induce the necessary protein-protein interactions (PPIs) for ubiquitination [3].

Part 2: Comparative Analysis

Table 1: Methylamino-PEG4-acid vs. Standard Amino-PEG4-acid

| Feature | Amino-PEG4-acid | Methylamino-PEG4-acid | Impact on PROTAC |

| Amine Type | Primary ( | Secondary ( | Reactivity & Linkage |

| Resulting Linkage | Secondary Amide ( | Tertiary Amide ( | Stability & Geometry |

| H-Bond Donors | 1 per amide bond | 0 per amide bond | Enhanced Permeability |

| Conformation | Rigid trans preference | Cis/Trans equilibrium | Novel Vector Sampling |

| Steric Bulk | Low | Moderate (Methyl group) | Can clash or fill pockets |

Part 3: Experimental Protocol

Objective: Synthesis of a PROTAC by coupling Methylamino-PEG4-acid to a Carboxylic Acid-functionalized Ligand (Ligand A) and an Amine-functionalized Ligand (Ligand B).

Materials:

-

Linker: Methylamino-PEG4-acid (HCl salt or free acid).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Workflow Overview

The synthesis typically proceeds in two stages to avoid polymerization.

-

Route A: Couple Linker-Amine to Ligand-Acid first. (Recommended for Methylamino linkers to ensure the sterically hindered secondary amine reacts fully).

-

Route B: Couple Linker-Acid to Ligand-Amine first.

Detailed Protocol (Route A)

Step 1: Coupling the Secondary Amine (Methylamino) to Ligand A-COOH Rationale: Secondary amines are less nucleophilic than primary amines due to steric hindrance. We prioritize this coupling.

-

Activation: In a dried vial, dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 eq).[2]

-

Coupling Agent: Add HATU (1.2 eq).[1][2] Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Linker Addition: Add Methylamino-PEG4-acid (1.1 eq). Note: If using the t-butyl ester protected version, use Methylamino-PEG4-t-butyl ester here.

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Deprotection (If using t-butyl ester) If you used Methylamino-PEG4-acid (free acid), skip to Step 3. If you used the t-butyl ester:

-

Dissolve intermediate in DCM/TFA (2:1). Stir for 1–2 hours.

-

Concentrate under vacuum to yield the free acid intermediate.

Step 3: Coupling to Ligand B-NH2

-

Dissolve the Ligand A-Linker-COOH intermediate (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq). Activate for 2–5 mins.[3]

-

Add Ligand B-NH2 (1.1 eq).

-

Stir at RT for 1–4 hours. (Primary amines couple rapidly).

-

Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway for Methylamino-PEG4 PROTACs

Caption: Step-wise conjugation strategy prioritizing the sterically hindered N-methyl secondary amine coupling to ensure high yield.

Figure 2: Conformational Impact of N-Methylation

Caption: Comparison of physicochemical and structural properties between standard secondary amide linkers and N-methylated tertiary amide linkers.

Part 5: Critical Considerations & Troubleshooting

-

Steric Clash: While N-methylation improves permeability, the methyl group adds bulk. If the ligand attachment point is buried in a protein pocket, the methyl group may clash, abolishing binding affinity. Always model the docking of the ligand with the N-methyl group before synthesis [4].

-

Reaction Kinetics: The coupling of a secondary amine (Methylamino) is significantly slower than a primary amine. If the reaction is incomplete after 4 hours, add fresh HATU and extend reaction time or switch to a stronger coupling agent like COMU.

-

Purification: Tertiary amides lack the acidic proton of secondary amides. This changes the retention time on Reverse-Phase HPLC. Expect the Methylamino-PROTAC to elute later (be more hydrophobic) than its non-methylated analog.

References

-

Atilaw, Y., et al. (2021).[3] "Solution Conformations Shed Light on PROTAC Cell Permeability." ACS Medicinal Chemistry Letters, 12(1), 107-114.[3] Link

-

Klein, V. G., et al. (2020). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry, 63(23), 14611–14625. Link

-

Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link

-

Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. Link

Sources

Methodological & Application

Protocol for conjugating Methylamino-peg4-acid to carboxylic acids

Advanced Application Note: Protocol for Conjugating Methylamino-PEG4-acid to Carboxylic Acids

Executive Summary

Conjugating (CAS: 1283658-71-8) to a target carboxylic acid is a highly specialized workflow integral to the synthesis of PROTACs, antibody-drug conjugates (ADCs), and functionalized nanomaterials[1]. Unlike primary amines, the secondary methylamino group presents unique kinetic and steric challenges during amide bond formation[2]. Furthermore, because the PEG linker possesses its own free terminal carboxylic acid, utilizing standard one-pot coupling reagents (e.g., HATU or EDC) will trigger catastrophic self-polymerization of the linker[3].

This guide outlines a self-validating, two-step pre-activation strategy designed to bypass these limitations, ensuring high-yield, site-specific heterodimer formation.

Mechanistic Rationale & The "Two-Step" Imperative

When designing a bioconjugation protocol for a bifunctional molecule like Methylamino-PEG4-acid, researchers must account for two primary chemical barriers:

-

The Polymerization Risk: If an in situ coupling reagent is mixed directly with the target carboxylic acid and the PEG linker, the reagent will indiscriminately activate both carboxyl groups. The activated PEG linker will then react with its own secondary amine, leading to rapid self-condensation and oligomerization[3].

-

The Secondary Amine Kinetic Penalty: The methylamino group is a secondary amine. While secondary amines are generally more basic than primary amines, their increased steric hindrance significantly reduces their on activated esters[2].

-

The Solution: A strict two-step protocol is mandatory. The target carboxylic acid is first converted to an amine-reactive N-hydroxysuccinimide (NHS) ester[4]. Crucially, all residual coupling reagents must be removed before introducing the Methylamino-PEG4-acid. This ensures the PEG's carboxylic acid remains unactivated, directing the reaction exclusively toward the desired target.

Visualizing the Conjugation Logic

Fig 1: Two-step activation workflow preventing linker self-polymerization during conjugation.

Experimental Protocols

Protocol A: Organic Phase Conjugation (For Small Molecules & PROTACs)

This method is ideal for hydrophobic targets and utilizes organic solvents to maximize the solubility and reactivity of the secondary amine[5].

Reagents:

-

Target Carboxylic Acid (1.0 eq)

-

Methylamino-PEG4-acid HCl salt (1.2 - 1.5 eq)[1]

-

EDC-HCl (1.5 eq) and NHS (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add NHS (1.5 eq) followed by EDC-HCl (1.5 eq). Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (N2/Ar).

-

Self-Validation Checkpoint 1: Monitor the formation of the NHS ester via LC-MS or TLC. The activated ester should appear as a distinct, less polar peak. Do not proceed until conversion is >95%.

-

EDC Quenching/Removal (Critical): Perform a liquid-liquid extraction (Ethyl Acetate/Water) to remove water-soluble EDC and urea byproducts. Dry the organic layer over Na₂SO₄ and concentrate the target-NHS ester in vacuo.

-

Conjugation: Redissolve the purified target-NHS ester in anhydrous DMF. Add Methylamino-PEG4-acid HCl salt (1.2 eq).

-

Catalysis & pH Adjustment: Add DIPEA (3.0 eq) to neutralize the HCl salt and ensure the methylamino group acts as a free base. To overcome the steric hindrance of the secondary amine, add a catalytic amount of to form a highly reactive acylpyridinium intermediate[2].

-

Incubation: Stir at room temperature for 12-24 hours.

-

Final Purification: Purify the resulting conjugate via Preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Aqueous Phase Conjugation (For Proteins/Peptides)

When modifying macromolecules that contain carboxylic acids (e.g., Asp/Glu residues), aqueous conditions are strictly required to maintain native conformations[4].

Step-by-Step Methodology:

-

Pre-Activation: Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add Sulfo-NHS (5 mM) and EDC (2 mM). Incubate at room temperature for 15-30 minutes[4].

-

Desalting (Critical): Immediately pass the reaction mixture through a size-exclusion desalting column (e.g., Zeba™ Spin) equilibrated with Coupling Buffer (0.1 M Sodium Borate, 0.15 M NaCl, pH 8.0 - 8.5) to remove unreacted EDC.

-

Conjugation: Add a 20- to 50-fold molar excess of Methylamino-PEG4-acid to the purified target-NHS ester. Incubate at room temperature for 2-4 hours. Note: The elevated pH of 8.0-8.5 is causally linked to deprotonating the secondary amine, which has a higher pKa than primary amines[6].

-

Self-Validation Checkpoint 2: Quench the reaction by adding hydroxylamine (10 mM final concentration) for 30 minutes to hydrolyze any unreacted NHS esters back to free carboxylic acids, preventing off-target cross-linking during downstream assays[4].

-

Purification: Remove excess PEG linker via dialysis or analytical SEC.

Quantitative Data & Optimization Matrix

To ensure a self-validating system, researchers should optimize parameters based on the target molecule's properties. The following table summarizes the optimal conditions for secondary amine PEGylation:

| Parameter | Organic Phase (Small Molecules) | Aqueous Phase (Proteins) | Mechanistic Causality |

| Activation pH | N/A (Anhydrous) | pH 5.5 - 6.0 (MES Buffer) | EDC is most efficient at slightly acidic pH; minimizes NHS ester hydrolysis[4]. |

| Conjugation pH | Basic (via DIPEA) | pH 8.0 - 8.5 (Borate) | Secondary amines require a higher pH to remain unprotonated and nucleophilic[6]. |

| Molar Ratio (Target:PEG) | 1 : 1.2 | 1 : 20 to 1 : 50 | High excess drives the kinetically slow secondary amine reaction to completion[2]. |

| Reaction Time | 12 - 24 hours | 2 - 4 hours | Compensates for the steric hindrance of the N-methyl group[2]. |

| Catalyst | DMAP (0.1 eq) | None | DMAP forms a highly reactive acylpyridinium intermediate, accelerating coupling[2]. |

References

-

PNAS. "Proximity-driven acceleration of challenging solid-phase peptide couplings". Retrieved from:[Link]

-

StackExchange Biology / J Mass Spectrom. "Side reactions of N-hydroxysuccinimide esters with nucleophiles". Retrieved from:[Link]

-

NIH PMC. "Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines". Retrieved from:[Link]

Sources

- 1. Methylamino-PEG4-acid HCl salt, 1283658-71-8 | BroadPharm [broadpharm.com]

- 2. pnas.org [pnas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Solid-Phase Peptide Synthesis using Methylamino-PEG4-Acid Hydrochloride

[1][2]

Abstract

This guide details the integration of Methylamino-PEG4-acid hydrochloride (e.g., BroadPharm BP-22202) into Solid-Phase Peptide Synthesis (SPPS).[1][2] Unlike standard amino acid building blocks, this reagent possesses a secondary methylamine (

Introduction & Strategic Considerations

Chemical Identity & Function[1][2][3][4]

-

Structure:

[1][2] -

Role: Acts as a hydrophilic linker.[2][4][5] The PEG spacer improves solubility and pharmacokinetics, while the terminal secondary amine provides a unique handle for specific conjugation or "warhead" attachment.

Critical Challenges in SPPS

-

HCl Salt Management: The reagent is an acid salt. Direct addition to activation mixtures without base compensation can lower pH, inhibiting carbodiimide efficiency.

-

Unprotected Amine: The methylamino group is not Fmoc-protected.[2] Once coupled to the resin, it acts as a reactive nucleophile. It cannot be used as an internal spacer for further peptide elongation unless the very next step is the final capping/functionalization.

-

Steric Hindrance (The "N-Me Effect"): After the linker is attached, the resin-bound species ends in a secondary amine (

).[2] Acylating this amine (attaching the next molecule) is significantly harder than reacting a primary amine due to steric bulk. Standard HBTU/DIC protocols often fail, leading to deletion sequences.

Experimental Protocols

Protocol A: Coupling Methylamino-PEG4-Acid to Resin

Objective: Attach the carboxylic acid end of the linker to the N-terminus of the resin-bound peptide.

Reagents:

-

HATU (2.9 equivalents) or DIC/Oxyma[2]

-

DIEA (N,N-Diisopropylethylamine) (6.0 - 8.0 equivalents)[1][2]

Procedure:

-

Resin Preparation: Swell resin in DMF for 20 min. Drain.

-

Activation Cocktail:

-

Dissolve Methylamino-PEG4-acid HCl and HATU in minimal DMF.

-

Critical Step: Add DIEA.[2][7][8] You need enough base to neutralize the HCl salt plus activate the carboxylic acid. Use 6 to 8 equivalents relative to the resin loading.

-

Why? 1 eq neutralizes the HCl; 1 eq activates the carboxylate; excess ensures basic pH for the reaction.

-

-

Coupling: Add the cocktail to the resin. Shake at Room Temperature (RT) for 2 hours .

-

Wash: Drain and wash with DMF (

) and DCM ( -

Validation: Perform the Chloranil Test (See Section 3). The resin should be negative (colorless/yellow) for primary amines, but since the product is a secondary amine, standard Kaiser tests are confusing here. Note: At this stage, we are checking if the previous primary amine is consumed. A negative Kaiser test confirms the PEG-Acid has coupled.[1]

Protocol B: Functionalizing the Methylamino Group (The "Hard" Coupling)

Objective: Acylate the sterically hindered secondary amine (

The Challenge: The N-methyl group creates steric clash.[9] Standard couplings yield <50%.[2] The Solution: Use HATU or PyAOP with extended times and double coupling.[2]

Reagents:

-

Carboxylic Acid "Payload" (e.g., Biotin-NHS, PROTAC Ligand-COOH, or Fmoc-AA-OH) (5.0 equivalents)[1][2]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (5.0 equivalents)[2]

-

HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 equivalents) - Optional but recommended for N-Me coupling.[1][2]

-

DIEA (10.0 equivalents)[2]

Procedure:

-

Pre-Activation: Dissolve the Payload, HATU, and HOAt in DMF. Add DIEA. Let stand for 2 minutes. Color should turn yellow/orange.[2]

-

Coupling: Add to the resin (which now terminates in Methylamino-PEG).

-

Reaction Conditions:

-

Shake for 4 hours at RT.

-

Optimization: For extremely bulky payloads, heat to

(microwave) for 1 hour.

-

-

Double Coupling (Mandatory): Drain, wash DMF (

), and repeat steps 1-3 with fresh reagents. -

Wash: DMF (

), DCM (

QC & Validation: The Chloranil Test

Standard Kaiser (Ninhydrin) tests rely on primary amines to form "Ruhemann's Purple." Secondary amines (like your Methylamino-PEG) do not react well with Ninhydrin; they often produce a faint red/brown or no color, leading to false negatives (thinking coupling worked when it didn't) or false positives (thinking it failed).[2]

Use the Chloranil Test for Secondary Amines:

| Reagent | Composition |

| Solution A | 2% Acetaldehyde in DMF |

| Solution B | 2% p-Chloranil in DMF |

Protocol:

-

Take a small sample of resin beads (~5 mg) in a small glass tube.[10][11]

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at RT.

Interpretation:

-

Blue/Green Beads: Positive for Secondary Amine (The Methylamino group is free/unreacted).[2]

-

Meaning: If this happens after Protocol A, your PEG coupling worked. If this happens after Protocol B, your Payload coupling FAILED .[2]

-

-

Colorless/Yellow Beads: Negative.[2]

-

Meaning: The amine is acylated (capped).

-

Visual Workflow (Graphviz)[2]

Caption: Workflow for integrating Methylamino-PEG4-acid. Note the critical branch point at the secondary amine intermediate requiring specialized coupling conditions.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield on PEG Coupling | Insufficient Base | The HCl salt consumed the base.[1][2] Ensure 6-8 eq of DIEA is used during Protocol A. |

| Payload Coupling Fails | Steric Hindrance | The N-methyl group blocks the incoming activated ester.[2] Switch from HBTU to HATU/HOAt or PyAOP .[2] Increase temp to 50°C. |